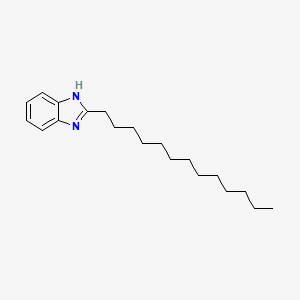

2-Tridecyl-1h-benzimidazole

説明

Significance of the Benzimidazole (B57391) Heterocyclic Framework in Contemporary Research

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. nih.govijpsjournal.com This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. ijpsjournal.com The structural similarity of benzimidazoles to naturally occurring nucleotides allows them to effectively engage with various enzymes and protein receptors. ijpsjournal.com

In modern drug discovery, the benzimidazole scaffold is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govijpcbs.com Its versatility is demonstrated by the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govijpcbs.comijarsct.co.inthieme-connect.comnih.gov This wide range of applications has made the synthesis and study of novel benzimidazole derivatives a major focus in medicinal and organic chemistry. ijpcbs.comthieme-connect.comrsc.org The ability to modify the benzimidazole core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly adaptable framework for drug development.

Historical Context of Benzimidazole Derivative Research

The investigation of benzimidazole and its derivatives has a long and storied history. The first synthesis of a benzimidazole compound was reported in the 1870s. nih.gov However, it was in the mid-20th century that the biological significance of this heterocyclic system truly came to light. In 1944, Woolley first reported on the biological activity of the benzimidazole nucleus, speculating that its structural resemblance to purines could elicit biological responses. nih.govijarsct.co.in This hypothesis spurred further research into the potential applications of these compounds.

The decades that followed saw a surge in the discovery of benzimidazole derivatives with significant therapeutic value. Key milestones include the development of the anthelmintic agent thiabendazole (B1682256) in 1961, which was the first of its kind. ijarsct.co.in This was followed by the discovery of other important drugs such as the antifungal benomyl (B1667996) and the proton pump inhibitor omeprazole (B731). ijarsct.co.in The continued exploration of this chemical space has led to the development of a multitude of drugs with diverse applications, including albendazole, mebendazole (B1676124), and pantoprazole, solidifying the importance of the benzimidazole framework in medicinal chemistry. nih.govijarsct.co.in The synthesis of countless analogs with increased potency and bioavailability has been a consistent theme in the ongoing research of this versatile scaffold. ijarsct.co.in

Rationale for Investigating 2-Tridecyl-1H-Benzimidazole and Related Long-Chain Analogs

The investigation into this compound and other long-chain N-alkylated benzimidazole derivatives is driven by the pursuit of enhanced biological activity and improved physicochemical properties. The introduction of a long alkyl chain, such as the tridecyl group at the C-2 position, significantly increases the lipophilicity of the molecule. acs.org This enhanced lipophilicity can facilitate the penetration of cellular membranes, a crucial factor for the efficacy of many drugs, particularly antimicrobial and anticancer agents. acs.org

Research has shown that the length of the alkyl chain at the N-1 or C-2 position of the benzimidazole ring can have a profound impact on its biological activity. acs.org For instance, studies on a series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that compounds with longer alkyl chains, such as heptyl groups, exhibited potent antibacterial activity. acs.org This suggests that the tridecyl group in this compound could confer significant antimicrobial properties.

Furthermore, long-chain benzimidazole derivatives have been explored for their potential as corrosion inhibitors. The molecular structure of these compounds, featuring a polar benzimidazole head and a non-polar alkyl tail, allows them to adsorb onto metal surfaces and form a protective film, thereby preventing corrosion. The investigation of this compound and its analogs is therefore a logical progression in the quest to develop novel and more effective therapeutic agents and industrial chemicals.

Interactive Data Table: Properties of Selected Benzimidazole Derivatives

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| 2-phenyl-1H-benzimidazole | C13H10N2 | Synthesized with 94% yield using ammonium (B1175870) chloride as a catalyst. | nih.gov |

| 2-(Butylthio)-1H-benzo[d]imidazole | C11H14N2S | Structure confirmed by X-ray single crystallography. | mdpi.com |

| N-heptyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | C21H26N2O | Demonstrated remarkable antibacterial activity against S. faecalis. | acs.org |

| 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol | C9H7Br2ClN2O | Showed anti-HIV activity with a low IC50 value. | nih.gov |

Structure

3D Structure

特性

CAS番号 |

5805-25-4 |

|---|---|

分子式 |

C20H32N2 |

分子量 |

300.5 g/mol |

IUPAC名 |

2-tridecyl-1H-benzimidazole |

InChI |

InChI=1S/C20H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-17-20-21-18-15-13-14-16-19(18)22-20/h13-16H,2-12,17H2,1H3,(H,21,22) |

InChIキー |

OZRZZNNKEBHRGQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC1=NC2=CC=CC=C2N1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Tridecyl 1h Benzimidazole and Derivatives

Established Synthetic Pathways for 2-Substituted Benzimidazoles

The construction of the benzimidazole (B57391) scaffold primarily relies on the reaction of o-phenylenediamines with a one-carbon electrophile, which can be a carboxylic acid derivative or an aldehyde. nih.gov These fundamental approaches have been refined over the years to improve yields, reduce reaction times, and broaden substrate scope.

Condensation Reactions of o-Phenylenediamines with Carboxylic Acid Derivatives

The most traditional and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids, known as the Phillips-Ladenburg reaction. nih.govsemanticscholar.org This reaction typically requires elevated temperatures and acidic catalysts such as hydrochloric acid or polyphosphoric acid (PPA). tandfonline.comdergipark.org.tr For the synthesis of 2-tridecyl-1H-benzimidazole, myristic acid (tetradecanoic acid) would be the carboxylic acid of choice.

The general mechanism involves the initial formation of a monoacyl derivative of the o-phenylenediamine (B120857), which then undergoes intramolecular cyclization with the elimination of water to form the benzimidazole ring. ijpdd.orgresearchgate.net To prevent oxidation, the reaction is often carried out under an inert atmosphere, such as nitrogen. researchgate.net

| Catalyst/Conditions | Reactants | Product | Yield | Reference |

| Polyphosphoric acid (PPA) | o-Phenylenediamine, Myristic Acid | This compound | Good | dergipark.org.tr |

| Hydrochloric acid | o-Phenylenediamine, Myristic Acid | This compound | Moderate | tandfonline.com |

| Zeolite | o-Phenylenediamine, Arylcarboxylic acid | 2-Aryl-1H-benzimidazole | High | dergipark.org.tr |

| Ammonium (B1175870) chloride | o-Phenylenediamine, Aromatic acid | 2-Aryl-1H-benzimidazole | 72-90% | semanticscholar.org |

While effective, these methods often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of corrosive acids. ijpdd.orgdergipark.org.tr Researchers have explored various other catalysts like iodine, hydrogen peroxide, and boron trifluoride diethyl etherate to overcome these limitations. dergipark.org.tr

Aldehyde-Mediated Cyclocondensation Approaches

An alternative and often milder route to 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes. nih.govmdpi.com This method typically requires an oxidizing agent to facilitate the cyclization and aromatization of the initially formed dihydrobenzimidazole intermediate. dergipark.org.tr A variety of oxidizing agents, including nitrobenzene, sodium metabisulfite, and even air, have been utilized. dergipark.org.tr

For the synthesis of this compound, the corresponding aldehyde, myristaldehyde (tetradecanal), would be reacted with o-phenylenediamine. The reaction can be catalyzed by various Lewis and Brønsted acids. rsc.org The use of catalysts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been shown to promote the formation of 1,2-disubstituted benzimidazoles, while in its absence, the mono-substituted product is favored. nih.gov

| Catalyst/Oxidant | Reactants | Product | Yield | Reference |

| Sodium hypophosphite | o-Phenylenediamine, Aldehyde | 2-Substituted benzimidazole | 70-80% | tandfonline.com |

| Sodium metabisulfite | o-Phenylenediamine, Aldehyde | 2-Arylbenzimidazole | Good | nih.gov |

| Air (O₂) | o-Phenylenediamine, Aldehyde | 2-Substituted benzimidazole | Varies | dergipark.org.tr |

| Erbium(III) trifluoromethanesulfonate | o-Phenylenediamine, Benzaldehyde | 1-Benzyl-2-phenyl-1H-benzimidazole | 72% | nih.gov |

One-Pot Reductive Cyclization Strategies

One-pot reductive cyclization methods offer an efficient alternative, starting from o-nitroanilines. In this approach, the nitro group is reduced in situ to an amine, which then condenses with an aldehyde or its derivative, followed by cyclization to form the benzimidazole ring. tandfonline.comacs.orgresearchgate.net This strategy avoids the isolation of the often unstable o-phenylenediamine intermediate.

Common reducing agents for this transformation include sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂). tandfonline.comdergipark.org.tracs.org These reactions can be carried out in various solvents, including dimethylformamide (DMF) and ethanol. tandfonline.com Some protocols have demonstrated success in aqueous media, enhancing the green profile of the synthesis. pcbiochemres.com A notable example is the use of zinc dust and sodium bisulfite in water. pcbiochemres.com

N-1 Alkylation and Diversification Strategies for this compound Analogs

The diversification of the this compound scaffold can be readily achieved through N-1 alkylation. This involves the reaction of the parent benzimidazole with an alkyl halide in the presence of a base. This modification is crucial for exploring structure-activity relationships, as the substituent at the N-1 position can significantly influence the biological properties of the molecule. mdpi.comnih.gov

Furthermore, sequential one-pot reactions have been developed where, after the initial formation of the 2-substituted benzimidazole, an alkyl halide is added to the reaction mixture to achieve N-alkylation in a single process. rsc.org This approach streamlines the synthesis of 1,2-disubstituted benzimidazoles.

Green Chemistry and Sustainable Synthesis Protocols for Benzimidazole Compounds

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for benzimidazole synthesis. ijpdd.orgchemmethod.comresearchgate.netchemmethod.comnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comchemmethod.com

Key strategies in green benzimidazole synthesis include the use of alternative reaction media, such as water or deep eutectic solvents (DES), and the application of energy-efficient techniques like microwave irradiation. ijpdd.orgnih.gov For instance, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, can act as both the solvent and a reactant, simplifying the reaction workup. nih.gov The use of recyclable catalysts, such as supported metal nanoparticles or solid acids, also contributes to the sustainability of these processes. nih.govnih.gov Photocatalytic methods using materials like titanium dioxide (TiO₂) are also emerging as a sustainable route, utilizing light to drive the chemical transformations. cnr.it

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of benzimidazoles. researchgate.netdergipark.org.trmdpi.comarkat-usa.orgwisdomlib.orgresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.comwisdomlib.org

This technique has been successfully applied to both the condensation of o-phenylenediamines with carboxylic acids and aldehydes. dergipark.org.trtandfonline.com For example, the reaction of o-phenylenediamine with long-chain fatty acids like stearic acid has been efficiently carried out under microwave irradiation to produce 2-alkyl-substituted benzimidazoles in high yields. dergipark.org.tr Solvent-free microwave-assisted synthesis, often on solid supports like alumina, further enhances the green credentials of these protocols. dergipark.org.trresearchgate.net

| Reactants | Conditions | Reaction Time | Yield | Reference |

| o-Nitroaniline, Benzaldehyde | Na₂S₂O₄, DMF, Microwave (160W) | Pulses of 15s | Good | tandfonline.com |

| o-Phenylenediamine, Aldehyde | Sodium hypophosphite, Ethanol, Microwave (300W) | Short | 70-80% | tandfonline.com |

| o-Phenylenediamine, Stearic Acid | Microwave | Short | High | dergipark.org.tr |

| o-Phenylenediamine, Dicarboxylic Acid | Alumina-methanesulfonic acid, Microwave | Short | Good to Excellent | researchgate.net |

Aqueous Medium Reactions

The synthesis of benzimidazole derivatives in aqueous media represents an environmentally benign and efficient alternative to traditional methods that often employ harsh conditions and organic solvents. ijrar.orgtandfonline.com While direct literature on the aqueous synthesis of this compound is not abundant, the general principles for the synthesis of 2-substituted benzimidazoles in water can be applied. These methods typically involve the one-pot condensation of an o-phenylenediamine with an appropriate aldehyde. tandfonline.com For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with tetradecanal.

Several catalytic systems have been developed to facilitate this condensation in water. L-Proline, an organocatalyst, has been effectively used to catalyze the synthesis of benzimidazole derivatives in an aqueous medium at reflux conditions and a controlled pH of 4.2. ijrar.org This approach offers good to excellent yields. ijrar.org Another strategy involves performing the reaction in water without any catalyst, which has been shown to be a highly selective and efficient method for producing 2-arylbenzimidazoles. tandfonline.com The reaction of o-phenylenediamine and an aldehyde in water can lead to excellent yields in a short reaction time, with easy isolation of the product. tandfonline.com

The use of water as a solvent is not only cost-effective and non-toxic but can also enhance reaction rates and selectivity due to its unique physical properties, such as high polarity and hydrophobicity. rasayanjournal.co.in Various catalysts, including sulfonic acid-functionalized mesoporous silica (B1680970) (CMK-5-SO3H), have been shown to be effective in water, offering the advantage of being water-resistant and reusable. rasayanjournal.co.in

The general reaction scheme for the aqueous synthesis of a 2-substituted benzimidazole is depicted below:

o-phenylenediamine + R-CHO ---(Catalyst/Heat, H₂O)--> 2-R-1H-benzimidazole + H₂O

For the synthesis of this compound, 'R' would be a tridecyl group (C₁₃H₂₇).

| Catalyst/Condition | Solvent | Advantages |

| L-Proline (10 mol%), pH 4.2, Reflux | Water | Green, inexpensive, good to excellent yields ijrar.org |

| No Catalyst, Reflux | Water | Simple, efficient, excellent yields, easy product isolation tandfonline.com |

| Sulfonic acid-functionalized mesoporous silica (CMK-5-SO3H) | Water | Hydrophobic, water-resistant, reusable catalyst rasayanjournal.co.in |

| D-Glucose | Water | Biorenewable methine source, excellent yields, short reaction time organic-chemistry.org |

Design and Synthesis of Hybrid Benzimidazole Architectures Relevant to this compound Research

The design and synthesis of hybrid molecules incorporating the benzimidazole scaffold is a prominent strategy in medicinal chemistry to develop compounds with enhanced or multi-target biological activities. nih.govnih.gov This approach, known as molecular hybridization, involves covalently linking two or more pharmacophores to create a new single molecule with a potentially synergistic effect. rsc.org While specific examples of hybrid architectures containing a 2-tridecyl substituent are not extensively documented, the principles of their design and synthesis can be extrapolated from research on other benzimidazole-based hybrids. The long lipophilic tridecyl chain in this compound could be a key feature to exploit in the design of new hybrid structures, potentially enhancing membrane permeability or interaction with hydrophobic binding pockets of biological targets.

The synthesis of these hybrid architectures often involves multi-step procedures. nih.govacs.org For instance, a common strategy is to first synthesize the core benzimidazole ring, which can then be functionalized at the N-1 position or at other positions on the benzene (B151609) ring. This functionalized benzimidazole can then be coupled with another heterocyclic or functional moiety.

Examples of Hybrid Benzimidazole Architectures:

Benzimidazole-Phthalimide Hybrids: A series of benzimidazole-phthalimide hybrids were designed by integrating the benzimidazole scaffold with the phthalimide (B116566) subunit of thalidomide. nih.govresearchgate.net This was achieved through a molecular hybridization strategy to target multiple inflammatory pathways. nih.govresearchgate.net

Benzimidazole-Pyrazole Hybrids: Heterocyclic hybrids possessing both benzimidazole and pyrazole (B372694) structural motifs have been synthesized. acs.org The synthetic strategy involved condensation, cyclization, formylation, and Knoevenagel reactions. acs.org

Benzimidazole-Schiff Base Hybrids: Multi-step procedures have been used to synthesize benzimidazole-based Schiff base compounds. nih.gov This involved the initial formation of 2-mercaptobenzimidazole (B194830), followed by reaction with phenacyl bromides and subsequent condensation to form the Schiff base. nih.gov

Benzimidazole-Triazole Hybrids: Novel benzimidazole/1,2,3-triazole hybrids have been designed and synthesized as potential EGFR inhibitors. frontiersin.org The synthetic route involved the alkylation of 2-benzylthiobenzimidazole with propargyl bromide, followed by a click reaction to introduce the triazole ring. frontiersin.org

The design of such hybrids often relies on computational studies, such as molecular docking, to predict the binding affinity of the designed molecules to their biological targets. nih.govacs.org The expansion of the benzimidazole scaffold with other heterocyclic rings can lead to systems that can occupy specific binding sites in proteins. rsc.org

| Hybrid Architecture Type | Synthetic Strategy | Potential Relevance for this compound Research |

| Benzimidazole-Phthalimide | Molecular hybridization nih.govresearchgate.net | The lipophilic tridecyl chain could enhance anti-inflammatory activity by improving cell membrane penetration. |

| Benzimidazole-Pyrazole | Multi-step condensation, cyclization, and formylation reactions acs.org | Combining the benzimidazole with a pyrazole moiety could lead to novel compounds with unique electronic and biological properties. |

| Benzimidazole-Schiff Base | Multi-step synthesis involving formation of 2-mercaptobenzimidazole followed by condensation nih.gov | The tridecyl group could be incorporated into the Schiff base portion, potentially modulating its biological activity. |

| Benzimidazole-Triazole | Alkylation followed by click chemistry frontiersin.org | The "click" chemistry approach offers a versatile method to link a this compound core to various functional groups via a triazole linker. |

Advanced Spectroscopic and Analytical Characterization of 2 Tridecyl 1h Benzimidazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related benzimidazole (B57391) compound, the proton of the N-H group in the imidazole (B134444) ring typically appears as a broad singlet in the downfield region, around δ 10.3-12.04 ppm. ias.ac.in The aromatic protons of the benzene (B151609) ring exhibit multiplets between δ 7.20 and δ 7.58 ppm. ias.ac.in For 2-Tridecyl-1H-benzimidazole, the protons of the tridecyl chain would present characteristic signals in the upfield region. The methylene (B1212753) group adjacent to the benzimidazole ring would likely appear as a triplet, with other methylene groups showing complex multiplets, and the terminal methyl group resonating as a triplet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon skeleton of the molecule. For benzimidazole derivatives, the carbon atoms of the imidazole ring resonate at specific chemical shifts. For instance, the C2 carbon, to which the tridecyl group is attached, would have a characteristic chemical shift. The carbons of the benzene ring typically appear in the range of δ 110-140 ppm. researchgate.netnih.gov The carbons of the tridecyl chain would be observed in the aliphatic region of the spectrum.

A study on various substituted 1H-benzimidazoles provides reference chemical shifts. For example, in a simpler analogue, 2-ethyl-1H-benzimidazole, the C2 carbon appears at δ 156.8 ppm, while the aromatic carbons are observed between δ 114.6 and δ 138.7 ppm. ias.ac.in The ethyl group's carbons resonate at δ 22.9 (CH₂) and δ 12.4 (CH₃) ppm. ias.ac.in These values serve as a basis for assigning the signals in the ¹³C-NMR spectrum of this compound.

Interactive Data Table: Representative NMR Data for Benzimidazole Derivatives

| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 10.3 (brs, 1H, NH), 7.58-7.55 (m, 2H, ArH), 7.26-7.20 (m, 2H, ArH), 2.99 (q, 2H, CH₂), 1.47 (t, 3H, CH₃) ias.ac.in | 156.8, 138.7, 122.1, 114.6, 22.9, 12.4 ias.ac.in |

| 2-Phenyl-1H-benzimidazole | DMSO | 12.95 (s, 1H, NH), 8.17 (d, 2H), 7.70-7.45 (m, 5H), 7.20 (d, 2H) rsc.org | 151.31, 143.83, and other aromatic signals rsc.org |

| 2-Methyl-1H-benzimidazole | CDCl₃ | 9.97 (brs, 1H, NH), 7.58-7.56 (m, 2H, ArH), 7.23-7.16 (m, 2H, ArH), 2.57 (s, 3H, CH₃) | Not specified |

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The FT-IR spectrum of a benzimidazole derivative reveals characteristic absorption bands.

Key vibrational frequencies for benzimidazole compounds include:

N-H Stretching: A broad band in the region of 3200-2650 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. nih.gov The broadness is due to hydrogen bonding.

C=N Stretching: The stretching vibration of the C=N bond within the imidazole ring typically appears in the range of 1625-1480 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the tridecyl group would appear below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the C=C bonds in the benzene ring are found in the 1600-1450 cm⁻¹ region. researchgate.net

The formation of benzimidazole derivatives can be confirmed by the appearance of the characteristic C=N stretching vibration and the disappearance of bands corresponding to the starting materials. researchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3200-2650 | nih.gov |

| C=N | Stretching | 1625-1480 | researchgate.net |

| Aromatic C-H | Stretching | >3000 | |

| Aliphatic C-H | Stretching | <3000 | |

| C=C (Aromatic) | Stretching | 1600-1450 | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₂₀H₃₂N₂), the expected exact mass can be calculated and compared with the experimental value obtained from HR-MS. The observation of the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ in the mass spectrum confirms the molecular weight.

The fragmentation pattern observed in the mass spectrum provides further structural information. In benzimidazole derivatives, common fragmentation pathways involve the cleavage of the substituent at the C2 position and the rupture of the imidazole ring. journalijdr.comnih.gov For this compound, fragmentation of the long alkyl chain would also be expected.

HR-MS data for related benzimidazole compounds have been reported with high accuracy, often with errors of less than 5 ppm, which is a strong confirmation of the proposed molecular formula. ias.ac.in

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov By comparing the Rf value of the product with those of the starting materials and any potential byproducts, the completion of the reaction can be determined.

Column Chromatography: Column chromatography is a widely used preparative technique for the purification of organic compounds. nih.gov For benzimidazole derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like ethyl acetate (B1210297) and n-hexane is often used as the mobile phase to separate the desired product from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. A reversed-phase HPLC method, often using a C8 or C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffered aqueous solution, can be developed to quantify the purity of benzimidazole derivatives. researchgate.netnih.gov The retention time of the compound is a characteristic parameter under specific chromatographic conditions. researchgate.net HPLC methods can be validated for linearity, accuracy, and precision to ensure reliable purity determination. nih.gov

Computational Chemistry and in Silico Studies of 2 Tridecyl 1h Benzimidazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the electronic distribution and reactivity of benzimidazole (B57391) derivatives.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule that is more polarizable and has a higher chemical reactivity.

For various benzimidazole derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. For instance, studies on other benzimidazole derivatives have shown that the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. These calculations are vital for predicting how a molecule like 2-Tridecyl-1H-benzimidazole might participate in charge-transfer interactions.

| Parameter | Description | Significance in Benzimidazole Research |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and potential biological activity. |

Mulliken Charges

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. This analysis provides insights into the charge distribution and the electrostatic potential of the molecule. The calculated Mulliken charges can help identify the electrophilic and nucleophilic centers in a molecule, which is crucial for understanding its interaction with biological targets. While this method is known to be dependent on the basis set used in the calculation, it remains a popular tool for a qualitative understanding of charge distribution. In studies of benzimidazole derivatives, Mulliken charge analysis has been used to understand how different substituents affect the charge distribution across the benzimidazole core.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A higher value indicates a more stable and less reactive molecule.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These descriptors have been calculated for various benzimidazole derivatives to compare their reactivity profiles.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Describes the ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates stability and resistance to charge transfer. |

| Chemical Softness (S) | S = 1 / η | Represents the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Quantifies the electrophilic nature of the molecule. |

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors on the MESP map represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For benzimidazole derivatives, MESP analysis has been instrumental in identifying the most reactive parts of the molecule. Typically, the nitrogen atoms of the imidazole (B134444) ring are identified as electron-rich regions, while the hydrogen atoms attached to nitrogen are electron-poor. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with biological receptors.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Dynamics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It describes the Lewis-like molecular bonding pattern of electron pairs. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

The energy of these interactions (E(2)) can be calculated, providing a quantitative measure of the intramolecular charge transfer and the stability it confers to the molecule. In the context of benzimidazole derivatives, NBO analysis has been used to understand the delocalization of electron density within the heterocyclic ring system and how substituents influence this delocalization. For example, the interaction between a lone pair (LP) on a nitrogen atom and an adjacent antibonding π* orbital can be quantified.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity. The process involves placing the ligand in the active site of the receptor and calculating a docking score, which represents the binding energy.

Numerous studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various biological targets, such as enzymes and receptors. For instance, benzimidazole compounds have been docked into the active sites of proteins like dihydrofolate reductase to explore their potential as antimicrobial and anticancer agents. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

Pharmacophore Modeling for Identification of Key Structural Features

Pharmacophore modeling is a crucial step in rational drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative ionizable groups.

For a series of active benzimidazole derivatives, pharmacophore models can be generated to identify the common structural motifs responsible for their biological activity. These models can then be used as a 3D query to screen large compound libraries for new potential hits with similar activity. For example, a pharmacophore model for farnesoid X receptor (FXR) agonists based on benzimidazole derivatives was developed, consisting of hydrophobic features and aromatic rings.

Application of Computer-Aided Drug Design (CADD) in Benzimidazole Research

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. The methods discussed above, including quantum chemical calculations, molecular docking, and pharmacophore modeling, are all integral components of CADD.

In the context of benzimidazole research, CADD has been instrumental in:

Identifying potential biological targets.

Screening virtual libraries of compounds.

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives.

Guiding the synthesis of more potent and selective compounds.

By integrating these computational approaches, researchers can significantly reduce the time and cost associated with drug discovery and development. The application of CADD to the benzimidazole scaffold has led to the identification of promising candidates for a wide range of therapeutic areas.

Pharmacological Research and Mechanistic Investigations of 2 Tridecyl 1h Benzimidazole Analogs

Research on Antimicrobial Activities

Benzimidazole (B57391) derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. wisdomlib.orgresearchgate.netnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Analogs of 2-Tridecyl-1H-benzimidazole have shown varied and often potent antibacterial activity against a panel of clinically relevant bacteria. The structure-activity relationship often depends on the nature and position of substituents on the benzimidazole core and associated rings. nih.gov

For instance, certain 2-substituted-1H-benzimidazole derivatives demonstrated potent activity against Gram-negative species like Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, with Minimum Inhibitory Concentrations (MICs) reported to be lower than 0.016 µg/mL. nih.gov However, these same compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov In another study, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were tested, with one compound in particular, 2g , showing significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) with MIC values of 8, 4, and 4 μg/mL, respectively. acs.org

Fluorinated benzimidazole derivatives have also been explored, with compound 18 (a 2-(m-fluorophenyl)-benzimidazole derivative) showing high activity against Gram-negative bacteria with a MIC of 31.25 μg/mL. acgpubs.org The same study found that derivatives 14 and 18 were effective against the Gram-positive Bacillus subtilis, with a MIC value of 7.81 μg/mL. acgpubs.org Other research has highlighted benzimidazole-pyrazole hybrids, where compounds showed good antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, and K. pneumoniae. nih.gov

The following table summarizes the antibacterial activity of various benzimidazole analogs against specified bacterial strains.

Interactive Table: Antibacterial Activity of Benzimidazole Analogs (MIC in µg/mL)

| Compound/Analog | Staphylococcus aureus | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Streptococcus faecalis | Bacillus subtilis | Salmonella typhi | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-substituted derivatives | Inactive | <0.016 | - | <0.016 | - | - | <0.016 | nih.gov |

| Analog 2g | 4 | - | - | - | 8 | - | - | acs.org |

| MRSA | 4 | acs.org | ||||||

| 2-(m-fluorophenyl) deriv. 18 | - | 31.25 | - | - | - | 7.81 | - | acgpubs.org |

| 2-(m-fluorophenyl) deriv. 14 | - | - | - | - | - | 7.81 | - | acgpubs.org |

| Benzimidazole-pyrazole 3d | - | - | - | 25 | - | - | - | nih.gov |

| Benzimidazole-pyrazoles 3g, 3h | - | 25 | - | - | - | - | - | nih.gov |

Antifungal Activity Against Clinically Relevant Fungal Species

The antifungal potential of the benzimidazole scaffold is well-documented. nih.gov Studies on various analogs have demonstrated efficacy against a range of fungal pathogens, including species of Candida and Aspergillus. The length of the alkyl chain on the benzimidazole ring has been shown to influence antifungal activity, with research on 1-alkyl-1H-benzo[d]imidazoles indicating that activity was optimal with a nine-carbon chain. nih.gov

A series of 2-substituted-1H-benzimidazole derivatives showed potent activity against Candida albicans with MIC values below 0.016 µg/mL. nih.gov In another study, α-aminonitrile based benzimidazole derivatives demonstrated illustrious antifungal activity against C. albicans with MIC values ranging from 3.9 to 7.8 µg/ml. nih.gov Fluorinated benzimidazoles have also proven effective; one derivative with a methyl substitution at position 5 of the benzimidazole ring showed significant activity against Candida parapsilosis. acgpubs.org Furthermore, certain 2-substituted benzimidazole derivatives exhibited better antifungal activity against Aspergillus niger than the standard drug fluconazole, with one compound recording a MIC of 0.018 mM. nih.gov

The table below presents the antifungal activities of selected benzimidazole analogs.

Interactive Table: Antifungal Activity of Benzimidazole Analogs (MIC)

| Compound/Analog | Candida albicans | Candida krusei | Candida parapsilosis | Aspergillus fumigatus | Aspergillus niger | Saccharomyces cerevisiae | Reference |

|---|---|---|---|---|---|---|---|

| 2-substituted derivatives | <0.016 µg/mL | - | - | - | - | - | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole | 0.5-256 µg/mL | Affected | - | 16-256 µg/mL | - | - | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | 2-256 µg/mL | Affected | - | 16-256 µg/mL | - | - | nih.gov |

| α-aminonitrile derivatives | 3.9-7.8 µg/mL | - | - | - | - | - | nih.gov |

| 2-substituted deriv. 47 | - | - | - | 0.018 mM | - | - | nih.gov |

| Methyl-substituted deriv. | - | - | Significant Activity | - | - | - | acgpubs.org |

The primary mode of action for many antifungal drugs is the disruption of the fungal cell membrane, often by targeting the synthesis of ergosterol (B1671047), the predominant sterol in most fungal membranes. lumenlearning.com While some benzimidazoles, like mebendazole (B1676124), are known to act by preventing microtubule formation, recent studies have revealed that certain novel antifungal benzimidazole derivatives employ a different mechanism. lumenlearning.comnih.gov

Specifically, a novel benzimidazole derivative, (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12), has been shown to inhibit the ergosterol biosynthesis pathway. nih.govasm.org Transcriptional profiling and sterol analysis strongly suggest that this compound targets the enzyme C14-demethylase (Erg11p), which is also the target of azole antifungals. nih.govconsensus.app This action leads to the accumulation of specific sterols, indicating a block in the ergosterol pathway and representing a distinct mechanism from the microtubule disruption seen with other benzimidazoles. nih.govasm.org Other antifungal agents, such as polyenes, function through cellular membrane disruption by binding directly to ergosterol, which creates pores in the membrane. lumenlearning.com

Antitubercular Activity Against Mycobacterium tuberculosis Strains

The benzimidazole scaffold is a promising starting point for the development of new antitubercular agents. nih.gov Various analogs have demonstrated significant activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Research on 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives showed that compounds with methyl groups on the benzimidazole ring and a phenalkyl substituent at the C-2 position had high tuberculostatic activity against M. tuberculosis strains, with MIC values from 0.8 to 6.2 μg/mL. researchgate.net Importantly, derivatives 2g and 2i were selective for M. tuberculosis over eukaryotic cells. researchgate.net In another study, novel benzimidazole derivatives were synthesized and screened against M. tuberculosis H37Rv and an INH-resistant strain. nih.gov Three compounds showed excellent potency against the H37Rv strain with MICs below 0.2 μM. nih.gov

Further studies have synthesized 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles. The 2,5-disubstituted compounds, in particular, showed potent in vitro activity against the M. tuberculosis H37Rv strain, with MIC values ranging from 6.25 to 25 μg/mL. frontiersin.org

A summary of antitubercular activities is provided in the table below.

Interactive Table: Antitubercular Activity of Benzimidazole Analogs

| Compound/Analog | Mycobacterium tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| 2g , 2h , 2i | M. tuberculosis (various) | 0.8 - 6.2 µg/mL | researchgate.net |

| 5g | M. tuberculosis H37Rv | 0.112 µM | nih.gov |

| 5g | INH-Resistant M. tuberculosis | 6.12 µM | nih.gov |

| 5d | M. tuberculosis H37Rv | 0.135 µM | nih.gov |

| 5b | M. tuberculosis H37Rv | 0.195 µM | nih.gov |

Research on Anticancer Activities

The benzimidazole nucleus is a crucial pharmacophore in cancer research due to its presence in numerous compounds with diverse antitumor mechanisms. acs.orgacs.org Analogs are being investigated for their effects against a wide range of human cancer cell lines.

Antitumor Effects in Cancer Cell Line Panels

Benzimidazole derivatives have been evaluated against panels of human tumor cell lines, showing a range of cytotoxic effects. The substitution pattern at the N-1, C-2, and C-5/6 positions is a critical determinant of anticancer activity. acs.org

In one study, N-alkylation of the benzimidazole core with straight-chain alkyl groups was found to support antiproliferative activity against the human breast cancer cell line MDA-MB-231. acs.org Another study on alkylsulfonyl benzimidazole derivatives identified them as potential inhibitors of the anti-apoptotic protein Bcl-2, a key target in cancer therapy. acs.org Benzimidazole carbamates have shown to be significantly more cytotoxic to breast cancer cells than normal mammary epithelial cells, inducing cell death through p53-dependent apoptosis or p53-independent mitotic catastrophe. nih.gov

A series of 2-substituted-1H-benzimidazole derivatives displayed potent cytotoxic effects against the HeLa cervical carcinoma cell line, with compounds 2c and 3c showing IC50 values of 15 and 13 nM, respectively. nih.gov Other research focusing on a 60-cell line panel from the National Cancer Institute (NCI) found that compound 3e was particularly effective against the HOP-92 non-small cell lung cancer cell line, with a GI50 (50% growth inhibition) value of 0.19 µM. nih.gov Quinoxaline derivatives, which can be considered structural analogs, have also shown potent activity, with some compounds inhibiting leukemia cell lines with GI50 values less than 0.15 µM. nih.govresearchgate.net

The cytotoxic activities of various benzimidazole analogs are detailed in the table below.

Interactive Table: Anticancer Activity of Benzimidazole Analogs (IC50/GI50)

| Compound/Analog | Cancer Type | Cell Line | Activity (µM) | Reference |

|---|---|---|---|---|

| N-Alkylated derivatives | Breast Cancer | MDA-MB-231 | 16.38 - >100 | acs.org |

| 1,2,3-Triazole deriv. M1-M4 | Breast Cancer | MDA-MB-231 | IC50: 2.429 - 2.929 | medjchem.com |

| Benzimidazole-acetamide 2 | Breast Cancer | MCF7 | IC50: 0.0047 | nih.gov |

| Benzimidazole-acetamide 10 | Colon Cancer | HCT116 | IC50: 0.0058 | nih.gov |

| Quinoxaline deriv. 6g | Leukemia | (various) | GI50: 0.15 | nih.govresearchgate.net |

| Quinoxaline deriv. 6e | Leukemia | (various) | GI50: 0.42 | nih.govresearchgate.net |

| Quinoxaline deriv. 5c | Leukemia | (various) | GI50: 0.49 | nih.govresearchgate.net |

| Quinoxaline deriv. 4g | Leukemia | (various) | GI50: 0.52 | nih.govresearchgate.net |

| Compound 3e | Non-Small Cell Lung Cancer | HOP-92 | GI50: 0.19 | nih.gov |

| Benzimidazole carbamate (B1207046) (BCar) | Breast Cancer | p53-mutant cells | More sensitive than p53-wt | nih.gov |

| Benzimidazole-hydrazone 5d | Breast Cancer | MDA-MB-231 | IC50: ~13 (72h) | nih.gov |

Proposed Cellular and Molecular Mechanisms of Anticancer Action

The benzimidazole scaffold is a core structure in many compounds developed for cancer therapeutics, owing to its structural similarity to endogenous purines. nih.gov This allows benzimidazole derivatives to interact with various biological targets, leading to anticancer effects through multiple mechanisms. nih.govnih.gov

DNA Binding/Intercalation: Certain benzimidazole derivatives exert their cytotoxic effects by interacting directly with DNA. For instance, nitrogen mustard benzimidazole-based alkylating agents like Bendamustine are used in treating conditions such as chronic lymphoma. nih.gov

Cell Cycle Modulation and Induction of Apoptosis: A prominent mechanism of anticancer action for benzimidazole analogs is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest: Numerous studies have shown that benzimidazole derivatives can arrest the cell cycle at different phases. For example, some analogs cause cell cycle arrest at the G2/M phase, leading to abnormal mitosis and subsequent cell death. nih.govnih.gov Others have been found to halt cell cycle progression in the S or G0/G1 phases. nih.gov A new class of benzimidazole derivatives demonstrated the ability to dose-dependently arrest the G2/M phase of the cell cycle in SK-Mel-28 melanoma cells. nih.gov Similarly, certain benzothiazole-triazole hybrids, which share heterocyclic features with benzimidazoles, were found to trigger cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. frontiersin.org

Induction of Apoptosis: The arrest of the cell cycle often precedes apoptosis. Benzimidazole derivatives have been shown to induce apoptosis through various signaling pathways. nih.gov Mechanistic studies indicate that these compounds can disrupt the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors like cytochrome c, leading to caspase activation and cell death. nih.gov The induction of apoptosis has been observed in multiple cancer cell lines, including non-small cell lung cancer and breast cancer, upon treatment with various benzimidazole analogs. nih.govfrontiersin.org

Enzyme Target Inhibition:

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a key target for cancer chemotherapy. patsnap.com Its inhibition leads to the depletion of essential precursors for DNA synthesis, thereby halting cell proliferation. patsnap.comnih.gov The benzimidazole scaffold is recognized as a promising framework for developing novel DHFR inhibitors. nih.govnih.gov

PARP Inhibition: Benzimidazole derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov

Aurora A Kinase and Kinesin Spindle Protein Inhibition: While not as extensively documented for the broader benzimidazole class in the provided context, these enzymes represent other potential targets within the cell division machinery that can be modulated by anticancer agents.

Research on Antiparasitic and Antiprotozoal Activities

Benzimidazole compounds have been a cornerstone of antiparasitic chemotherapy for decades, initially used as anthelmintic agents in both veterinary and human medicine. nih.gov Their spectrum of activity has since been shown to include a variety of protozoan parasites.

Activity Against Protozoan Parasites

In vitro studies have demonstrated the efficacy of benzimidazole derivatives against several medically important protozoa.

Giardia intestinalis (formerly G. lamblia) and Trichomonas vaginalis: These two parasites have shown high susceptibility to a range of benzimidazole derivatives. nih.gov Compounds such as mebendazole and flubendazole (B1672859) are effective at low concentrations. nih.gov A study synthesizing 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives reported strong activity against G. intestinalis and T. vaginalis, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug, metronidazole (B1676534). nih.gov Another study found that most of their tested novel benzimidazole compounds were more active against G. lamblia than both metronidazole and albendazole. nih.gov

Entamoeba histolytica: The activity of benzimidazoles against E. histolytica has also been confirmed, with newly synthesized derivatives showing potent in vitro activity. nih.govnih.gov

Leishmania mexicana (represented by L. major) and Acanthamoeba castellanii (represented by A. polyphaga): Research has shown limited to no activity of some benzimidazole derivatives against these parasites in certain studies. nih.gov However, the potential for anti-Acanthamoeba activity remains an area of interest, particularly through the targeting of tubulin. researchgate.net

| Parasite | Representative Benzimidazole Analogs | Observed Activity | Reference |

| Giardia intestinalis | Mebendazole, Flubendazole, Novel 2-substituted derivatives | High susceptibility, often exceeding standard drugs like Metronidazole. | nih.govnih.govnih.gov |

| Trichomonas vaginalis | Mebendazole, Flubendazole, Novel 2-substituted derivatives | High susceptibility with lethal, time-dependent effects observed. | nih.govnih.gov |

| Entamoeba histolytica | Novel 2-substituted benzimidazole derivatives | Potent in vitro activity demonstrated. | nih.govnih.gov |

| Leishmania major | Various benzimidazole derivatives | Little to no activity observed in some studies. | nih.gov |

| Acanthamoeba polyphaga | Various benzimidazole derivatives | Little to no activity observed in some studies. | nih.gov |

Antimalarial Activity Against Plasmodium falciparum Strains

The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new therapeutic agents. nih.govuct.ac.za Benzimidazole derivatives have emerged as a promising class of compounds in this area. Research over the last five years has focused on synthesizing novel benzimidazole analogs with potent antimalarial properties. For example, 2-phenyl-1H-benzimidazole derivatives have shown significant in vitro activity against P. falciparum, with the most potent compounds exhibiting IC50 values ranging from 18 nM to 1.30 µM. nih.gov Tricyclic derivatives like pyrido[1,2-a]benzimidazole (B3050246) have also demonstrated submicromolar IC50 values and significant parasite reduction. nih.gov

Mechanisms of Antiparasitic Action

The primary and most well-established mechanism of antiparasitic action for benzimidazoles is the inhibition of tubulin polymerization. nih.govresearchgate.net

Tubulin Polymerization Inhibition: Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Benzimidazoles selectively bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. nih.gov This disruption of microtubule-dependent processes ultimately leads to the death of the parasite. researchgate.net While this is the main mechanism, it is noteworthy that in some studies, the most potent antiparasitic compounds were not always the strongest inhibitors of tubulin polymerization, suggesting other mechanisms may also contribute to their activity. nih.govresearchgate.net

Research on Enzyme Inhibition Profiles

The targeted inhibition of specific enzymes is a key strategy in modern drug discovery. Benzimidazole analogs have been evaluated for their ability to inhibit various enzymes critical for pathogen and cancer cell survival.

Dihydrofolate Reductase (DHFR) Inhibition Studies

Dihydrofolate reductase (DHFR) is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of DNA, RNA, and certain amino acids. nih.govnih.gov Inhibition of DHFR is a proven therapeutic strategy against cancer and infectious diseases. patsnap.comnih.gov

Benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors. nih.govnih.gov For example, pyrimidine-clubbed benzimidazole derivatives have been developed and shown to be potential inhibitors of DHFR, exhibiting antibacterial and antifungal activities. nih.gov The rationale for this approach is that both prokaryotic and eukaryotic cells rely on DHFR for proliferation, making it a valuable therapeutic target. nih.govmdpi.com

Polyketide Synthase 13 (Pks13) Inhibition in Mycobacterial Pathogenesis

Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov This enzyme plays a critical role in the final condensation step of mycolic acid biosynthesis. Mycolic acids are long-chain fatty acids that are fundamental components of the unique and protective cell wall of mycobacteria, contributing to their virulence and resistance to common antibiotics. nih.gov The essentiality of Pks13 for mycobacterial viability makes it a compelling target for the development of novel anti-tuberculosis drugs. nih.govnih.gov

Research has identified several classes of compounds that inhibit Pks13. Notably, benzofuran-3-carboxamides, such as TAM16, have shown potent in vivo efficacy in murine models of tuberculosis by targeting the thioesterase (TE) domain of Pks13. nih.gov However, the clinical progression of some of these early leads was hindered by off-target effects, specifically the inhibition of the hERG channel, which can lead to cardiotoxicity. nih.gov

In the quest for safer and more effective Pks13 inhibitors, various structural scaffolds have been explored. Structure-based design has led to the development of 3,4-fused tricyclic benzofurans and indoles as potent Pks13-TE inhibitors with significantly reduced hERG liability. nih.gov These compounds demonstrate that modifications to the core heterocyclic structure can yield potent anti-tubercular activity with improved safety profiles. While direct studies on this compound as a Pks13 inhibitor are not extensively documented in the reviewed literature, the established activity of other nitrogen-containing heterocyclic compounds against this target suggests that the benzimidazole scaffold, particularly with a long alkyl chain like the tridecyl group, could be a promising area for future investigation. The lipophilic nature of the tridecyl chain could potentially enhance interaction with the long-chain fatty acid binding tunnel of Pks13.

Table 1: Representative Pks13 Inhibitors and their Activity

| Compound Class | Example Compound | Target Domain | Key Findings |

| Benzofuran-3-carboxamide | TAM16 | Thioesterase (TE) | Potent in vivo efficacy, but associated with hERG inhibition. nih.gov |

| Tricyclic Benzofuran | Compound 29 | Thioesterase (TE) | Potent anti-tubercular activity (MIC = 0.0156-0.0313 µg/mL) with negligible hERG inhibition (IC50 > 100 µM). nih.gov |

| Tricyclic Benzofuran | Compound 30 | Thioesterase (TE) | Potent anti-tubercular activity (MIC = 0.0156-0.0313 µg/mL) with negligible hERG inhibition (IC50 > 100 µM). nih.gov |

DNA Gyrase B Inhibition in Bacterial Systems

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. nih.gov It is a well-established and validated target for antibacterial drugs. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase active site, which is crucial for the enzyme's function of introducing negative supercoils into DNA. nih.gov Inhibition of the GyrB subunit disrupts these vital processes, leading to bacterial cell death.

A significant breakthrough in the search for new anti-tubercular agents has been the identification of a novel class of benzimidazoles as potent inhibitors of Mtb DNA gyrase. nih.gov This discovery was the result of a scaffold hopping approach based on the binding mode of novel bacterial topoisomerase inhibitors (NBTIs). These benzimidazole-based inhibitors have demonstrated potent activity against M. tuberculosis, including strains resistant to fluoroquinolones, a major class of DNA gyrase inhibitors. nih.gov

Computational studies, including pharmacophore modeling and docking, have been instrumental in designing and optimizing benzimidazole derivatives as DNA gyrase B inhibitors. nih.govresearchgate.net These studies have shown that the 2,5(6)-substituted benzimidazole scaffold possesses the key hydrogen bond donor and acceptor groups necessary for effective interaction with critical residues in the ATPase active site of GyrB, such as Asn46 and Asp73. nih.govresearchgate.net The synthesis and biological evaluation of these designed compounds have confirmed their potential as DNA gyrase B inhibitors. Although a 2-tridecyl substituent has not been specifically detailed in the primary literature reviewed, the established activity of the 2-substituted benzimidazole core provides a strong rationale for exploring long-chain alkyl derivatives like this compound in this context. The alkyl chain could potentially occupy a hydrophobic pocket within the enzyme's active site, enhancing binding affinity.

Table 2: Benzimidazole-based DNA Gyrase B Inhibitors

| Compound Scaffold | Design Approach | Predicted Interacting Residues | Key Findings |

| 2,5(6)-substituted-1H-benzimidazoles | Pharmacophore modeling and docking studies. nih.govresearchgate.net | Asn46, Asp73, Asp173. nih.govresearchgate.net | The benzimidazole scaffold possesses key features for efficient interaction with the E. coli DNA gyrase B active site. nih.govresearchgate.net |

| Novel Benzimidazoles | Scaffold hopping from known NBTIs. nih.gov | Binds to the GyrB subunit. | Potent antimycobacterial activity, including against fluoroquinolone-resistant Mtb strains. nih.gov |

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This mechanism makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.

A wide variety of heterocyclic compounds have been investigated for their α-glucosidase inhibitory potential. While direct studies focusing on this compound are limited in the available literature, research on analogous structures provides valuable insights. For instance, studies have compared the α-glucosidase inhibitory activity of novel phthalimide-phenoxy-1,2,3-triazole derivatives with their corresponding benzimidazole analogs. nih.gov This comparison indicates that the benzimidazole scaffold is a recognized and relevant core in the design of α-glucosidase inhibitors.

Furthermore, other nitrogen-containing heterocyclic systems, such as benzotriazole-based bis-Schiff bases, have been synthesized and shown to exhibit potent in vitro α-glucosidase inhibitory activity, with some derivatives being significantly more potent than the standard drug, acarbose. nih.gov The structural diversity of these active compounds suggests that various substitutions on a core heterocyclic ring can modulate the inhibitory potency. The presence of a long, lipophilic tridecyl chain on a benzimidazole ring could influence its interaction with the enzyme's active site, potentially leading to significant inhibitory activity. Further research is warranted to explore the potential of this compound and its analogs as α-glucosidase inhibitors.

Table 3: Heterocyclic Alpha-Glucosidase Inhibitors

| Compound Class | Key Findings |

| Phthalimide-phenoxy-1,2,3-triazole derivatives | Showed α-glucosidase inhibitory activity, with their potency compared to benzimidazole analogs. nih.gov |

| Benzotriazole-based bis-Schiff bases | Displayed outstanding in vitro α-glucosidase inhibition, with IC50 values for some derivatives being more potent than acarbose. nih.gov |

Structure Activity Relationship Sar Studies of 2 Tridecyl 1h Benzimidazole and Structural Analogs

Influence of Alkyl Chain Length and Substituents at the C-2 Position on Biological Activity

The substituent at the C-2 position of the benzimidazole (B57391) ring plays a pivotal role in determining the biological activity of its derivatives. The length and nature of the alkyl chain, as seen in 2-Tridecyl-1H-benzimidazole, can significantly modulate the compound's potency and selectivity.

Generally, the introduction of different substituents at the C-2 position has a profound effect on the pharmacological properties of benzimidazoles. For instance, studies have shown that the presence of a methyl group at the C-2 position can be beneficial for certain activities. nih.gov In the context of anti-inflammatory action, the substitution of a 4-methoxyphenyl (B3050149) group at the C-2 position of cycloheptimidazole (B1218438), a related scaffold, did not diminish its potential. nih.gov

The nature of the substituent at C-2 can also influence the mechanism of action. For example, benzimidazoles with anacardic acid at the C-2 position are known to inhibit COX-2, while those with a C2 diarylamine substitution can act as bradykinin (B550075) receptor antagonists. researchgate.net

Furthermore, the type of group at the C-2 position can dictate the compound's effectiveness. For instance, in a series of benzimidazole-chalcone hybrids, compounds with electron-donating groups at the R2 position (part of the C-2 substituent) exhibited stronger inhibitory activity on Topoisomerase II than those with electron-withdrawing groups. nih.gov

The following table summarizes the influence of various substituents at the C-2 position on the biological activity of benzimidazole derivatives based on several research findings.

Table 1: Influence of C-2 Substituents on Biological Activity of Benzimidazole Derivatives

| Substituent at C-2 | Biological Activity | Research Finding |

|---|---|---|

| Long Alkyl Chains (e.g., Tridecyl) | Modulates lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. | General principle of medicinal chemistry. |

| Methyl Group | Can be favorable for certain biological activities. | Favorable for some anti-inflammatory activities. nih.gov |

| 4-Methoxyphenyl Group | Did not reduce anti-inflammatory potential in cycloheptimidazole analogs. | Suggests tolerance for bulky aromatic groups. nih.gov |

| Anacardic Acid | COX-2 inhibition. | Demonstrates potential for anti-inflammatory applications. researchgate.net |

| Di-arylamine | Bradykinin receptor antagonism. | Implies a role in pain and inflammation pathways. nih.gov |

| Electron-Donating Groups | Stronger Topoisomerase II inhibition in certain hybrids. | Suggests a preference for electron-rich moieties for this target. nih.gov |

| Electron-Withdrawing Groups | Weaker Topoisomerase II inhibition in certain hybrids. | Indicates that electron-poor substituents may be less effective for this specific target. nih.gov |

| Phenyl Ring | Unsubstituted phenyl ring is preferred for COX-1, COX-2, and 5-lipoxygenase inhibition in some series. | Highlights the importance of the aromatic system for anti-inflammatory enzyme inhibition. nih.gov |

| Pyridine (B92270) Ring | Can lead to potent anti-inflammatory activity. | Isosteric replacement of a thiazole (B1198619) ring with pyridine in thiabendazole (B1682256) analogues resulted in improved anti-inflammatory effects. nih.gov |

Impact of N-1 and C-5/6 Substitutions on Pharmacological Profiles

Substitutions at the N-1 and C-5/6 positions of the benzimidazole ring are critical in fine-tuning the pharmacological profiles of these compounds. These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity.

N-1 Position: The N-1 position of the benzimidazole ring is a key site for chemical modification. Substitution at this position can prevent tautomerism, which can be crucial for consistent biological activity. nih.gov However, in some cases, an unsubstituted N-1 position is preferred. For instance, SAR data for anthelmintic drugs indicate the importance of an unsubstituted N-1 position for activity. rjptonline.org Conversely, the introduction of a benzyl (B1604629) group with electron-withdrawing halogens at the N-1 position has been shown to enhance the antibacterial and antifungal potential of certain benzimidazole derivatives. rjptonline.org The nature of the substituent at N-1 can also impact selectivity. For example, a tertiary butyl substituent at the R1 position (often the N-1 position) can lead to potent cannabinoid receptor antagonism. nih.gov

The presence of a sulfamoyl or sulfonyl group at the C-5 position can confer cannabinoid receptor antagonist activity. researchgate.netnih.gov Furthermore, the introduction of a trifluoromethyl group at the C-6 position, along with a fluoro group on a phenyl ring substituent, was found to be crucial for the high activity of a novel class of anticancer agents. nih.gov

The following table provides a summary of the impact of substitutions at the N-1 and C-5/6 positions on the pharmacological profiles of benzimidazole derivatives.

Table 2: Impact of N-1 and C-5/6 Substitutions on Pharmacological Profiles

| Position | Substituent | Impact on Pharmacological Profile | Research Finding |

|---|---|---|---|

| N-1 | Unsubstituted | Essential for some anthelmintic activities. rjptonline.org | May be involved in hydrogen bonding with the target. |

| N-1 | Benzyl group with electron-withdrawing halogens | Enhanced antibacterial and antifungal potential. rjptonline.org | Modifies electronic and steric properties. |

| N-1 | Tertiary butyl group | Potent cannabinoid receptor antagonism. nih.gov | Introduces a bulky, lipophilic group. |

| N-1 | Hydrophilic groups (on cycloheptimidazole) | Loss of anti-inflammatory activity. nih.gov | Suggests a preference for lipophilicity at this position for this specific activity. |

| C-5/6 | Electron-withdrawing groups (e.g., Nitro) | Can either decrease or increase activity depending on the series. nih.gov | Highlights the complexity and context-dependency of SAR. |

| C-5/6 | Electron-donating groups | Generally associated with lower potency in some anti-inflammatory series. nih.gov | Alters the electron density of the benzimidazole ring system. |

| C-5 | Sulfamoyl or Sulfonyl group | Cannabinoid receptor antagonism. researchgate.netnih.gov | Introduces a polar, hydrogen-bonding capable group. |

| C-6 | Trifluoromethyl group | Crucial for high anticancer activity in a specific series. nih.gov | A strong electron-withdrawing group that can enhance metabolic stability. |

Role of Specific Functional Groups and Moieties on Target Selectivity and Potency

Aromatic and Electron-Withdrawing/Donating Groups: The presence and substitution pattern of aromatic rings are crucial. For instance, an unsubstituted phenyl ring at the C-2 position is often preferred for COX and 5-lipoxygenase inhibition. nih.gov The electronic nature of substituents on these aromatic rings also plays a significant role. Electron-donating groups on a phenyl ring at C-2 have been shown to enhance Topo II inhibitory activity, while electron-withdrawing groups like nitro and cyano groups significantly impair potency. nih.gov In contrast, for some antimicrobial activities, the presence of electron-withdrawing groups such as fluoro and nitro at the meta or para position of a C-2 phenyl ring can contribute to improved properties. nih.gov

Heterocyclic Moieties: Hybrid molecules combining benzimidazole with other heterocyclic rings have shown significant promise.

Pyridine Ring: The isosteric replacement of a thiazole ring with a pyridine ring in thiabendazole analogs resulted in compounds with better anti-inflammatory activity. nih.gov The incorporation of a pyridine moiety can lead to potent gastric H+/K+-ATPase inhibitors. psu.eduresearchgate.net

Nitro Groups: A nitro group at the C-6 position has been reported to increase the activity of certain anti-inflammatory compounds. nih.gov The presence of a nitro group on a C-2 phenyl ring can also contribute to antimicrobial properties. nih.gov

Benzyl Groups: N-benzyl substitution at the N-1 position is a common modification. The substitution pattern on this benzyl group can fine-tune activity. nih.govresearchgate.net For instance, a 3,4,5-trimethoxybenzyl substitution led to highly active anticancer molecules. nih.gov

Oxadiazole: Hybridization of benzimidazole with an oxadiazole ring has yielded compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net The linkage of an oxadiazole to benzimidazole via a thioacetamide (B46855) linker has been shown to be important for anti-inflammatory activity. nih.gov

Thiazole: The combination of benzimidazole and thiazole moieties has resulted in potent inhibitors of α-amylase and α-glucosidase. nih.gov

Pyrazoline: While not as extensively detailed in the provided context for benzimidazole hybrids, pyrazolines are known pharmacophores, and their combination with benzimidazoles could yield novel bioactive compounds.

Triazole: Benzimidazole-triazole hybrids have been investigated as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.govnih.govacs.org The length of the carbon spacer between the two heterocyclic rings can be a critical determinant of activity. nih.gov

The following table summarizes the role of these specific functional groups and moieties.

Table 3: Role of Specific Functional Groups and Moieties

| Functional Group/Moiety | Role in Biological Activity | Example/Finding |

|---|---|---|

| Aromatic Groups | Core structural element, influences binding through π–π stacking. researchgate.net | Unsubstituted phenyl at C-2 favored for COX/LOX inhibition. nih.gov |

| Electron-Withdrawing Groups | Can enhance or decrease activity depending on the target and position. | Fluoro and nitro groups can improve antimicrobial activity. nih.gov Nitro and cyano groups can decrease Topo II inhibition. nih.gov |

| Pyridine Ring | Isosteric replacement for other heterocycles, can enhance activity. | 2-(5-ethyl-2-pyridinyl)benzimidazole showed good anti-inflammatory activity. nih.gov |

| Nitro Groups | Potent electron-withdrawing group, can modulate activity. | C-6 nitro group increased anti-inflammatory activity in one series. nih.gov |

| Benzyl Groups | Common N-1 substituent, allows for diverse modifications. | N-benzyl substitution is a key feature in some anti-inflammatory agents. nih.govresearchgate.net |

| Oxadiazole Moiety | Hybridization leads to diverse pharmacological activities. | Benzimidazole-oxadiazole hybrids show anticancer and antimicrobial potential. nih.govresearchgate.net |

| Thiazole Moiety | Combination with benzimidazole yields enzyme inhibitors. | Benzimidazole-thiazole hybrids are potent α-amylase and α-glucosidase inhibitors. nih.gov |

| Triazole Moiety | Creates hybrid molecules with a broad spectrum of activities. | Benzimidazole-triazole hybrids are explored as anticancer and antimicrobial agents. nih.govnih.gov |

Correlation between Molecular Structure and Observed Mechanistic Pathways

The specific arrangement of atoms and functional groups in a benzimidazole derivative directly influences its mechanism of action. The molecular structure dictates how the compound interacts with its biological target, leading to a particular pharmacological response.

The benzimidazole scaffold itself, being a purine (B94841) analog, can interact with a wide range of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion chelation. researchgate.net The substitutions on this core structure then refine these interactions and determine the specific mechanistic pathway.

For example, the mechanism of action for anthelmintic benzimidazoles involves selective binding to the β-tubulin of nematodes, which inhibits microtubule formation and cell division. rjptonline.org This specific interaction is governed by the substituents at the C-2 and C-5 positions.

In the case of anti-inflammatory benzimidazoles, the mechanism can vary significantly depending on the structural features. As previously mentioned, a C-2 anacardic acid substituent leads to COX-2 inhibition, while a C-2 diarylamine results in bradykinin receptor antagonism. researchgate.net This demonstrates how a change in the C-2 substituent can completely switch the molecular target and, consequently, the mechanistic pathway.

The development of proton pump inhibitors like omeprazole (B731) provides another clear example of the structure-mechanism correlation. The specific arrangement of a substituted pyridine ring and a substituted benzimidazole moiety connected by a methylsulfinyl chain is essential for their action. tandfonline.com These molecules are prodrugs that undergo an acid-catalyzed transformation in the parietal cells to form a reactive species that irreversibly inhibits the H+/K+-ATPase. psu.edu

The following table illustrates the correlation between structural features and mechanistic pathways for various benzimidazole derivatives.

Table 4: Correlation between Molecular Structure and Mechanistic Pathways

| Structural Feature | Mechanistic Pathway | Biological Target/Effect |

|---|---|---|

| C-2 methylcarbamate, C-5 phenylthio/propylthio/benzoyl | Inhibition of microtubule polymerization | β-tubulin in nematodes (Anthelmintic) rjptonline.org |